6-Chloro-2-iodo-1-methyl-1H-indole: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists
6-Chloro-2-iodo-1-methyl-1H-indole: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists
Introduction: Unveiling a Versatile Synthetic Intermediate
In the landscape of modern drug discovery and organic synthesis, the indole scaffold remains a cornerstone, celebrated for its prevalence in natural products and its versatile biological activities.[1] The strategic functionalization of this privileged structure is a key focus for medicinal chemists aiming to modulate pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth exploration of 6-Chloro-2-iodo-1-methyl-1H-indole , a highly functionalized indole derivative poised as a valuable and versatile intermediate for the synthesis of complex molecular architectures.
While a definitive CAS Number is not consistently reported across major chemical databases, this compound is cataloged under CBNumber: CB89328570 .[2] The presence of three distinct functional handles—a chloro group on the benzene ring, an iodo group at the electron-rich C2 position, and a methyl group on the indole nitrogen—renders this molecule a powerful building block for creating diverse chemical libraries. This guide will delve into its synthesis, spectral characterization, reactivity, and potential applications, offering field-proven insights for researchers in drug development and synthetic chemistry.
Physicochemical and Structural Properties
A clear understanding of a compound's fundamental properties is paramount for its effective use in a laboratory setting. The table below summarizes the key physicochemical data for 6-Chloro-2-iodo-1-methyl-1H-indole and its precursors.
| Property | 6-Chloro-1H-indole | 6-Chloro-1-methyl-1H-indole | 6-Chloro-2-iodo-1-methyl-1H-indole |
| CAS Number | 17422-33-2[3] | 155868-51-2[4] | Not available[2] |
| Molecular Formula | C₈H₆ClN | C₉H₈ClN | C₉H₇ClIN |
| Molecular Weight | 151.59 g/mol | 165.62 g/mol [4] | 291.52 g/mol |
| Appearance | Light orange to beige crystalline powder[1] | Solid (predicted) | Solid (predicted) |
| Melting Point | 88-91 °C[3] | Not available | Not available |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Soluble in ethanol[1] | Soluble in organic solvents (predicted) | Soluble in organic solvents (predicted) |
Strategic Synthesis: A Two-Step Approach
The synthesis of 6-Chloro-2-iodo-1-methyl-1H-indole is logically approached via a two-step sequence starting from the commercially available 6-chloro-1H-indole. This strategy hinges on the differential reactivity of the indole scaffold, first targeting the acidic N-H proton for methylation, followed by regioselective iodination at the nucleophilic C2 position.
Step 1: N-Methylation of 6-Chloro-1H-indole
The initial step involves the alkylation of the indole nitrogen. The choice of base and methylating agent is critical for achieving high yield and avoiding side reactions.
Methodology:
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Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 6-chloro-1H-indole (1.0 eq). The flask is then sealed and purged with an inert gas (e.g., Argon or Nitrogen).
-
Solvent Addition: Anhydrous aprotic solvent (e.g., THF, DMF) is added via syringe.
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Deprotonation: A strong base such as sodium hydride (NaH, ~1.2 eq) is added portion-wise at 0 °C. The reaction is allowed to stir until hydrogen gas evolution ceases, indicating the formation of the indolide anion. Alternatively, a weaker base like potassium carbonate in DMF can be used at elevated temperatures.
-
Methylation: A methylating agent, such as methyl iodide (CH₃I, ~1.5 eq) or dimethyl sulfate ((CH₃)₂SO₄), is added dropwise at 0 °C.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. Progress is monitored by Thin Layer Chromatography (TLC).
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Workup and Purification: Upon completion, the reaction is carefully quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 6-chloro-1-methyl-1H-indole, is then purified by column chromatography on silica gel.
Step 2: Regioselective C2-Iodination
The N-methylation in the first step serves a dual purpose: it protects the nitrogen and electronically activates the C2 position for electrophilic substitution, while sterically disfavoring reaction at C3.
Methodology:
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Dissolution: The purified 6-chloro-1-methyl-1H-indole (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Iodination: An electrophilic iodine source is added. Common reagents include molecular iodine (I₂) or N-Iodosuccinimide (NIS, ~1.1 eq).[5] The reaction is typically performed at room temperature or slightly below.
-
Reaction Monitoring: The progress of the iodination is monitored by TLC until the starting material is consumed.
-
Workup and Purification: The reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, 6-chloro-2-iodo-1-methyl-1H-indole, is purified by column chromatography or recrystallization.
Spectroscopic Characterization (Predicted)
¹H-NMR (Predicted):
-
N-CH₃: A singlet peak expected around δ 3.7-3.9 ppm.
-
Aromatic Protons:
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H3: A singlet expected around δ 6.5-6.7 ppm. The C2-iodo substituent typically shifts the H3 proton upfield compared to an unsubstituted indole.
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H4, H5, H7: These protons on the benzene ring will appear as doublets or doublets of doublets in the aromatic region (δ 7.0-7.6 ppm). The specific coupling constants and chemical shifts will be influenced by the chloro-substituent at C6.
-
¹³C-NMR (Predicted):
-
N-CH₃: A signal expected around δ 30-33 ppm.
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C2: The carbon bearing the iodine atom is expected to be significantly shifted upfield, appearing around δ 80-90 ppm.
-
C3: A signal expected around δ 105-110 ppm.
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Aromatic Carbons (C4, C5, C6, C7, C3a, C7a): Six signals are expected in the aromatic region (δ 110-140 ppm). The carbon bearing the chlorine (C6) will be influenced by the halogen's inductive and mesomeric effects.
Reactivity and Synthetic Utility
The true value of 6-Chloro-2-iodo-1-methyl-1H-indole lies in its capacity to serve as a versatile scaffold for building molecular complexity. The C2-iodo and C6-chloro positions offer orthogonal sites for transition-metal-catalyzed cross-coupling reactions.[7]
Reactions at the C2-Iodo Position
The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C2 position.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the indole C2 position and various aryl or vinyl boronic acids or esters.[3] This is a robust method for synthesizing 2-arylindoles, a common motif in pharmacologically active compounds.
-
Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper complexes, provides access to 2-alkynylindoles.[8] These products are themselves versatile intermediates for further transformations.
-
Heck Coupling: The reaction with alkenes introduces a vinyl group at the C2 position, leading to the formation of 2-alkenylindoles.[9]
-
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the introduction of a wide range of primary and secondary amines at the C2 position, yielding 2-aminoindole derivatives.[10]
Potential for Sequential Functionalization
After selective reaction at the C2-iodo position, the C6-chloro bond remains available for a second cross-coupling reaction, typically under more forcing conditions. This sequential functionalization strategy allows for the controlled and divergent synthesis of complex, polysubstituted indoles from a single, advanced intermediate.
Applications in Medicinal Chemistry
The 6-chloroindole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][11] The chlorine atom at the 6-position can enhance metabolic stability, modulate lipophilicity, and engage in specific halogen bonding interactions with protein targets.[11]
-
Kinase Inhibition: Many kinase inhibitors incorporate a halogenated indole core to improve binding affinity and selectivity within the ATP-binding pocket.[12]
-
Anticancer Agents: Derivatives of 6-chloroindole have been investigated as inhibitors of tubulin polymerization, a key target in oncology.[1]
-
Neurological and Metabolic Disorders: The broader class of chloroindoles has shown promise as modulators of targets involved in diseases like Parkinson's and diabetic nephropathy.[11]
6-Chloro-2-iodo-1-methyl-1H-indole, by providing a direct route to novel 2,6-disubstituted indoles, serves as an invaluable tool for generating new chemical entities for screening in these and other therapeutic areas.
Safety and Handling
Specific safety and toxicological data for 6-Chloro-2-iodo-1-methyl-1H-indole are not available. Therefore, it must be handled with extreme caution, assuming it is a hazardous substance. The following guidelines are based on data for structurally related compounds like 6-chloroindole and general best practices for halogenated aromatic compounds.[1][13]
-
Hazard Classification (Anticipated):
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood. If dust or aerosols may be generated, use a NIOSH-approved respirator.
-
-
Handling and Storage:
-
Avoid creating dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.
-
Ingestion: Do NOT induce vomiting. If conscious, rinse mouth and give water to drink. Get immediate medical attention.
-
Conclusion
6-Chloro-2-iodo-1-methyl-1H-indole represents a strategically designed and highly valuable building block for synthetic and medicinal chemistry. Its trisubstituted nature, featuring orthogonal reactive sites, enables the efficient and controlled synthesis of complex, polysubstituted indole derivatives. While the lack of a definitive CAS number and published spectral data necessitates careful characterization by the end-user, the logical synthetic pathway and immense potential for derivatization through modern cross-coupling chemistry make it an indispensable tool for researchers. By leveraging the insights and protocols outlined in this guide, scientists can effectively harness the power of this intermediate to accelerate the discovery and development of novel therapeutic agents and functional materials.
References
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- Keisham, S. S., Sawant, S. G., & Kaminsky, W. (n.d.).
- Dunsford, J. J., & Willis, M. C. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 132(26), 9092–9094.
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Campos, K. R., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][8]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(9), 4169–4176.
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
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J&K Scientific. (n.d.). 6-Chloro-1H-indole-2-carboxylic acid, 97%. Retrieved from [Link]
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